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Compound of Interest

2,2-Dimethyl-N-
Compound Name: )
phenylpropanamide

Cat. No.: B372301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-
Dimethyl-N-phenylpropanamide (also known as Pivalanilide), a compound of interest in
various chemical and pharmaceutical research contexts. This document presents available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2,2-Dimethyl-
N-phenylpropanamide (CAS No: 6625-74-7; Molecular Formula: C11H1sNO; Molecular
Weight: 177.24 g/mol ).[1][2][3]

'H NMR Data (Predicted)

An experimental *H NMR spectrum for 2,2-Dimethyl-N-phenylpropanamide is not readily
available in the public domain. The following table presents a predicted spectrum based on
established principles of NMR spectroscopy. It is crucial to note that these are theoretical
values and should be confirmed by experimental data.
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

Phenyl-H (ortho) ~7.5 Doublet 2H

Phenyl-H (meta) ~7.3 Triplet 2H

Phenyl-H (para) ~7.1 Triplet 1H

Amide-H ~7.3 (broad) Singlet 1H

tert-Butyl-H ~1.3 Singlet 9H

*C NMR Data

The following table outlines the chemical shifts from the 13C NMR spectrum of 2,2-Dimethyl-N-

phenylpropanamide.

Carbon Atom Chemical Shift (6, ppm)
Carbonyl (C=0) 176.4

Phenyl (C-N) 138.4

Phenyl (ortho) 128.8

Phenyl (para) 124.0

Phenyl (meta) 120.1

Quaternary (C(CHs)3) 39.6

Methyl (C(CH3)s) 27.6

Infrared (IR) Spectroscopy Data

The key absorption bands from the gas-phase IR spectrum of 2,2-Dimethyl-N-
phenylpropanamide are presented below.[2]
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Wavenumber (cm~?)

Functional Group

~3300 N-H Stretch

~3050 Aromatic C-H Stretch
~2970 Aliphatic C-H Stretch
~1690 C=0 Stretch (Amide I)
~1600, ~1500 C=C Stretch (Aromatic)
~1530 N-H Bend (Amide II)

Mass Spectrometry (MS) Data

The major fragments observed in the electron ionization (El) mass spectrum of 2,2-Dimethyl-

N-phenylpropanamide are listed here.

miz lon

177 [M]* (Molecular lon)
120 [M - C(CHs3)s]*

93 [CeHsNH2]*

57 [C(CHS3)s]*

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 2,2-Dimethyl-N-phenylpropanamide for *H

NMR and 50-100 mg for 3C NMR.
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o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry vial.

o To ensure a homogeneous solution, gently vortex or sonicate the mixture.

o Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly
into a clean 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

o Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Acquire the *H and 3C NMR spectra using standard pulse sequences.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the peaks in the tH NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 2,2-Dimethyl-N-phenylpropanamide sample directly
onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.
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o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o The instrument's software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction (Direct Insertion Probe):

o Load a small amount of the solid 2,2-Dimethyl-N-phenylpropanamide into a capillary
tube.

o Insert the capillary tube into the direct insertion probe.
o Introduce the probe into the mass spectrometer's ion source.
« lonization and Analysis (Electron lonization - EI):

o Heat the probe to volatilize the sample into the gas phase within the ion source.

[¢]

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

[¢]

Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).

o

Separate the ions based on their mass-to-charge ratio (m/z).

[e]

Detect the ions to generate the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,2-Dimethyl-N-phenylpropanamide.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b372301?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

